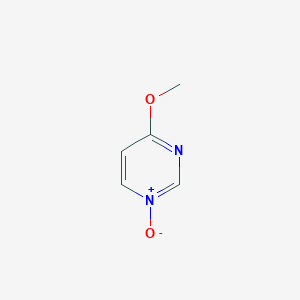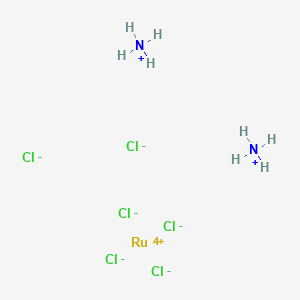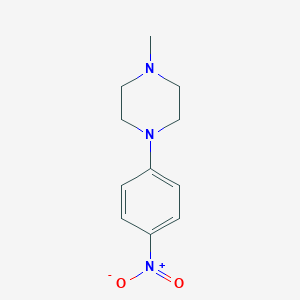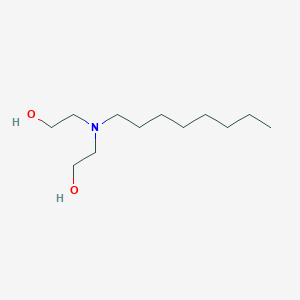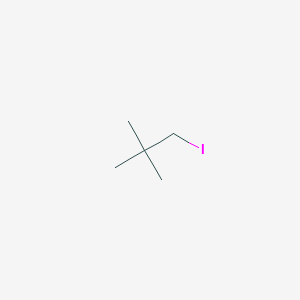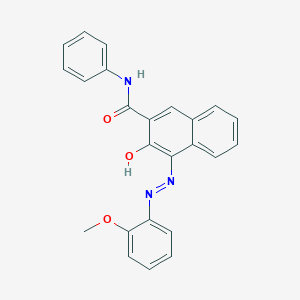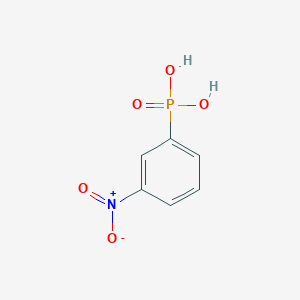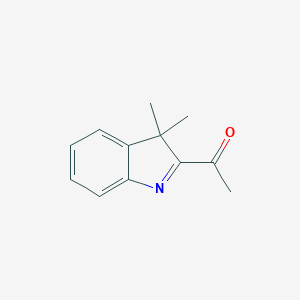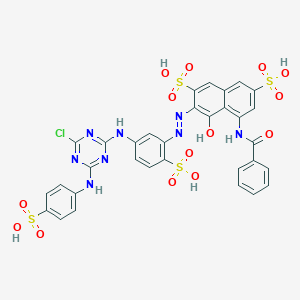![molecular formula C18H18N2O B098854 N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide CAS No. 19462-24-9](/img/structure/B98854.png)
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide, also known as phenylacetylindole or PAI, is a synthetic compound with potential therapeutic applications. PAI belongs to the family of indole-based compounds, which have been extensively studied for their pharmacological properties. PAI has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of PAI is not fully understood. However, it is believed to act on multiple targets in the body, including the cannabinoid receptors, serotonin receptors, and opioid receptors. PAI has been shown to have a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects, which may contribute to the therapeutic effects of PAI.
Biochemical and Physiological Effects
PAI has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. PAI has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, PAI has been shown to modulate the activity of pain receptors in the central nervous system, leading to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
PAI has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. PAI has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, there are also limitations to the use of PAI in lab experiments. The exact mechanism of action is not fully understood, which may limit its use in certain experiments. In addition, PAI may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on PAI. One area of research is the development of more potent and selective analogs of PAI. This may allow for more precise targeting of specific receptors and pathways in the body. Another area of research is the investigation of the potential therapeutic applications of PAI in various diseases, such as chronic pain, neurodegenerative diseases, and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of PAI and its potential off-target effects.
Synthesemethoden
PAI can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Pictet-Spengler reaction. The most common method involves the reaction of 1H-indole-3-ethylamine with N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide chloride in the presence of a Lewis acid catalyst. The resulting product is purified using column chromatography to obtain pure PAI.
Wissenschaftliche Forschungsanwendungen
PAI has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PAI has also been shown to have analgesic effects by modulating the activity of pain receptors in the central nervous system. In addition, PAI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
19462-24-9 |
|---|---|
Molekularformel |
C18H18N2O |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H18N2O/c21-18(12-14-6-2-1-3-7-14)19-11-10-15-13-20-17-9-5-4-8-16(15)17/h1-9,13,20H,10-12H2,(H,19,21) |
InChI-Schlüssel |
XZYZQTZEHRPSAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Andere CAS-Nummern |
19462-24-9 |
Synonyme |
Benzeneacetamide, N-(2-(3-indolyl)ethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



